molecular formula C14H20N4O3S B11116194 4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole

Cat. No.: B11116194
M. Wt: 324.40 g/mol
InChI Key: NPCHQHWVZVKLMI-UHFFFAOYSA-N
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Description

4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is a complex organic compound that features a benzoxadiazole core with a piperazine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of the piperazine ring and the benzoxadiazole core makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole typically involves multiple steps. One common method includes the following steps:

    Formation of the Benzoxadiazole Core: This can be achieved by cyclization reactions involving appropriate precursors such as o-phenylenediamine and nitrous acid.

    Introduction of the Piperazine Moiety: The piperazine ring can be introduced through nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the benzoxadiazole core.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, which can reduce the nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for targeting specific receptors or enzymes.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole involves its interaction with specific molecular targets. The piperazine moiety can interact with various receptors, while the benzoxadiazole core can participate in electron transfer reactions. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[4-(2-Methylpropyl)piperazin-1-yl]sulfonyl}-2,1,3-benzoxadiazole is unique due to its specific combination of the benzoxadiazole core and the piperazine moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C14H20N4O3S

Molecular Weight

324.40 g/mol

IUPAC Name

4-[4-(2-methylpropyl)piperazin-1-yl]sulfonyl-2,1,3-benzoxadiazole

InChI

InChI=1S/C14H20N4O3S/c1-11(2)10-17-6-8-18(9-7-17)22(19,20)13-5-3-4-12-14(13)16-21-15-12/h3-5,11H,6-10H2,1-2H3

InChI Key

NPCHQHWVZVKLMI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCN(CC1)S(=O)(=O)C2=CC=CC3=NON=C32

Origin of Product

United States

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